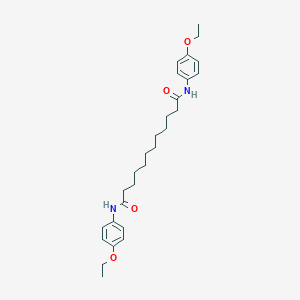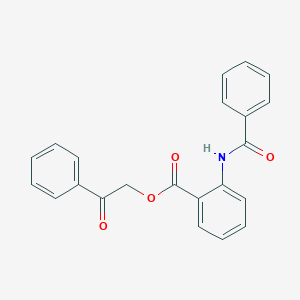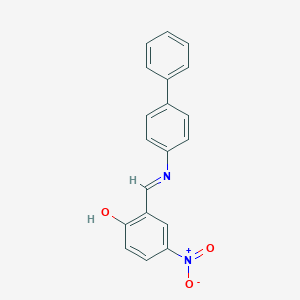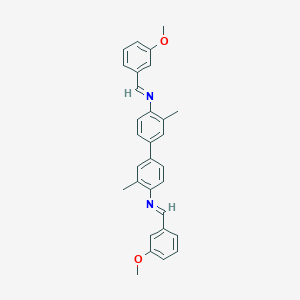![molecular formula C25H17BrN2O2 B390529 (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B390529.png)
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound that features a combination of furan, bromophenyl, benzoxazole, and aniline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde: This can be achieved through the bromination of 5-phenylfuran-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formation of the Schiff base: The aldehyde group of 5-(4-bromophenyl)furan-2-carbaldehyde reacts with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of an acid catalyst to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
The presence of the bromine atom in (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
特性
分子式 |
C25H17BrN2O2 |
|---|---|
分子量 |
457.3g/mol |
IUPAC名 |
1-[5-(4-bromophenyl)furan-2-yl]-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C25H17BrN2O2/c1-16-5-11-24-22(13-16)28-25(30-24)18-3-2-4-20(14-18)27-15-21-10-12-23(29-21)17-6-8-19(26)9-7-17/h2-15H,1H3 |
InChIキー |
CWJSWPXQXXIPFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorobenzyl)oxy]-N'-[4-(methylanilino)benzylidene]benzohydrazide](/img/structure/B390446.png)
![4-methoxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B390447.png)

![2-({2-[(2-furylmethyl)amino]-2-oxoethyl}sulfanyl)-N-(2-naphthyl)acetamide](/img/structure/B390453.png)

![4-bromo-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B390456.png)
![4-([1,1'-Biphenyl]-4-ylamino)-4-oxo-2-butenoic acid](/img/structure/B390458.png)



![N,N'-bis[(E)-furan-2-ylmethylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B390463.png)
![N,N'-bis[(E)-(4-chlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B390465.png)
![3-nitro-4-methyl-N'-(2,2,6,6-tetramethyl-1-{[4-(pentadecyloxy)phenyl]sulfonyl}-4-piperidinylidene)benzenesulfonohydrazide](/img/structure/B390466.png)
![N'-(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)-2-({2-[2-(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)hydrazino]-2-oxoethyl}sulfanyl)acetohydrazide](/img/structure/B390468.png)
